6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a cyclohexa-2,4-dien-1-one moiety
Vorbereitungsmethoden
The synthesis of 6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the sulfanyl group and the cyclohexa-2,4-dien-1-one moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with specific proteins, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiazole derivatives and cyclohexa-2,4-dien-1-one analogs. Compared to these compounds, 6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both the sulfanyl group and the benzothiazole ring, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazole
- Cyclohexa-2,4-dien-1-one derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
143601-05-2 |
---|---|
Molekularformel |
C19H20N2OS2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-[[2-(3-methylbutylsulfanyl)-1,3-benzothiazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H20N2OS2/c1-13(2)9-10-23-19-21-16-8-7-15(11-18(16)24-19)20-12-14-5-3-4-6-17(14)22/h3-8,11-13,22H,9-10H2,1-2H3 |
InChI-Schlüssel |
BKAWCAIXBHZLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.